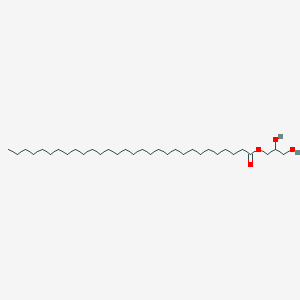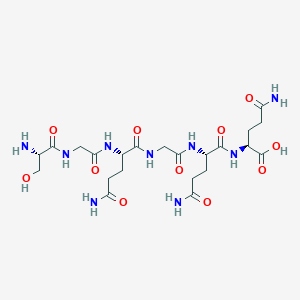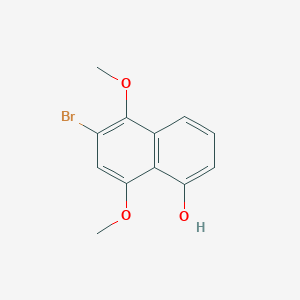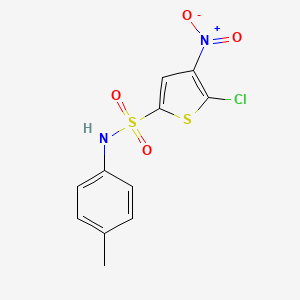![molecular formula C16H34S B12579662 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane CAS No. 201731-72-8](/img/structure/B12579662.png)
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanyl group attached to an octane chain, with a 2,4,4-trimethylpentan-2-yl substituent. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with an octyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and higher yields. These methods often incorporate advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism by which 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar compounds to 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane include:
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]ethane-1-thione: Shares a similar sulfanyl group but with different substituents.
2,4,4-Trimethylpentane: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
Octane derivatives: Various octane-based compounds with different functional groups, offering a range of chemical behaviors.
Propiedades
Número CAS |
201731-72-8 |
|---|---|
Fórmula molecular |
C16H34S |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
1-(2,4,4-trimethylpentan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C16H34S/c1-7-8-9-10-11-12-13-17-16(5,6)14-15(2,3)4/h7-14H2,1-6H3 |
Clave InChI |
UNJCXBVOTZVNNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)




![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)

![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
